N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanecarboxamide
Description
N-{[4-(Thiophen-2-yl)oxan-4-yl]methyl}cyclopropanecarboxamide is a cyclopropanecarboxamide derivative featuring a tetrahydropyran (oxane) ring substituted with a thiophen-2-yl group at the 4-position.
Properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c16-13(11-3-4-11)15-10-14(5-7-17-8-6-14)12-2-1-9-18-12/h1-2,9,11H,3-8,10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDNOLQRSFQRFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring through ring-forming multicomponent reactions . The oxane ring can be synthesized via cyclization reactions involving appropriate precursors. The final step involves coupling the thiophene-oxane intermediate with cyclopropanecarboxamide using reagents such as organoboron compounds in Suzuki–Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxane ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The cyclopropane carboxamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Substituted cyclopropane carboxamides.
Scientific Research Applications
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The table below compares key structural features, molecular formulas, and reported activities of similar cyclopropanecarboxamide derivatives:
Key Observations:
- Heterocyclic Influence : Thiophene and thiazole substituents (e.g., ) are common in bioactive compounds, with thiophene derivatives showing antiproliferative effects (e.g., MCF7 inhibition ). The oxane ring in the target compound may enhance solubility or binding specificity compared to simpler heterocycles.
- Substituent Effects: Chlorine (e.g., ) and cyano groups (e.g., ) modulate electronic properties and bioavailability. The target compound lacks these but includes a tetrahydropyran ring, which may confer conformational rigidity.
Biological Activity
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanecarboxamide is a complex organic compound with significant potential in various biological applications. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 211.33 g/mol. The compound features a cyclopropane ring, a thiophene moiety, and an oxane group, contributing to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological pathways. The presence of the thiophene ring enhances its affinity for various receptors and enzymes, potentially modulating their activity.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : It can interact with receptors associated with neurotransmission and inflammation, influencing physiological responses.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
| Activity | Description |
|---|---|
| Antiviral | Potential antiviral properties against various viral infections. |
| Anti-inflammatory | May reduce inflammation by modulating immune responses. |
| Antimicrobial | Exhibits activity against certain bacterial strains. |
Case Studies and Research Findings
- Antiviral Activity : A study highlighted the compound's potential against Zika virus (ZIKV), suggesting it could serve as a lead for developing antiviral therapies targeting flavivirus infections . The structure-activity relationship (SAR) analysis indicated that modifications to the thiophene group could enhance antiviral potency.
- Anti-inflammatory Effects : Another investigation demonstrated that derivatives of this compound could inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism for reducing inflammation in various diseases .
- Antimicrobial Properties : Preliminary studies have shown that the compound exhibits antimicrobial activity against specific Gram-positive bacteria, indicating its potential as an antibiotic candidate .
Synthetic Routes and Chemical Reactions
The synthesis of this compound typically involves several steps:
- Formation of the Cyclopropane Ring : This can be achieved through methods such as the Simmons-Smith reaction.
- Introduction of the Thiophene Group : Utilizing palladium-catalyzed cross-coupling reactions to incorporate thiophene into the molecular structure.
- Final Coupling Reactions : Combining all components to yield the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
